molecular formula C13H16N2O2 B13547507 3-[Benzyl(methyl)amino]piperidine-2,6-dione

3-[Benzyl(methyl)amino]piperidine-2,6-dione

Katalognummer: B13547507
Molekulargewicht: 232.28 g/mol
InChI-Schlüssel: BGWZOSSNHRNGBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[Benzyl(methyl)amino]piperidine-2,6-dione is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis and medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Benzyl(methyl)amino]piperidine-2,6-dione typically involves the reaction of piperidine derivatives with benzyl and methyl amine groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of benzylamine with a piperidine-2,6-dione derivative in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .

Analyse Chemischer Reaktionen

Types of Reactions

3-[Benzyl(methyl)amino]piperidine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-[Benzyl(methyl)amino]piperidine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 3-[Benzyl(methyl)amino]piperidine-2,6-dione involves its interaction with specific molecular targets. For example, the compound may bind to enzyme active sites or receptor proteins, leading to inhibition or activation of biological pathways. The benzyl and methyl groups play a crucial role in enhancing the binding affinity and specificity of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Benzyl)piperidine-2,6-dione: Similar structure but lacks the methyl group.

    3-(Methyl)piperidine-2,6-dione: Similar structure but lacks the benzyl group.

    Piperidine-2,6-dione: The parent compound without any substitutions.

Uniqueness

3-[Benzyl(methyl)amino]piperidine-2,6-dione is unique due to the presence of both benzyl and methyl groups, which confer distinct chemical and biological properties. These substitutions can enhance the compound’s reactivity and binding affinity, making it a valuable molecule for various applications .

Eigenschaften

Molekularformel

C13H16N2O2

Molekulargewicht

232.28 g/mol

IUPAC-Name

3-[benzyl(methyl)amino]piperidine-2,6-dione

InChI

InChI=1S/C13H16N2O2/c1-15(9-10-5-3-2-4-6-10)11-7-8-12(16)14-13(11)17/h2-6,11H,7-9H2,1H3,(H,14,16,17)

InChI-Schlüssel

BGWZOSSNHRNGBA-UHFFFAOYSA-N

Kanonische SMILES

CN(CC1=CC=CC=C1)C2CCC(=O)NC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.